3,4-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
3,4-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of methoxy groups on the benzene ring and a piperidine moiety attached via a methylene bridge
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It’s worth noting that compounds with similar structures have been found to interact with various receptors .
Mode of Action
Based on its structural similarity to other bioactive compounds, it may bind with high affinity to multiple receptors, leading to a variety of biological responses .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to diverse biological activities .
Pharmacokinetics
The compound’s solubility and stability may play a significant role in its bioavailability .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can affect its distribution in the body and its ability to reach its target sites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 3,4-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. This intermediate is then reacted with an amine, such as 4-(aminomethyl)piperidine, to form the benzamide core.
Introduction of the Methoxyethyl Group: The piperidine nitrogen is alkylated with 2-methoxyethyl chloride under basic conditions to introduce the methoxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of 3,4-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)aniline.
Substitution: Formation of derivatives with substituted functional groups on the benzene ring.
Scientific Research Applications
3,4-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a ligand for various receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxybenzamide: Lacks the piperidine and methoxyethyl groups.
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide: Lacks the methoxy groups on the benzene ring.
4-(aminomethyl)piperidine: Lacks the benzamide and methoxy groups.
Uniqueness
3,4-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is unique due to the combination of methoxy groups on the benzene ring and the piperidine moiety with a methoxyethyl substituent. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
3,4-dimethoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-22-11-10-20-8-6-14(7-9-20)13-19-18(21)15-4-5-16(23-2)17(12-15)24-3/h4-5,12,14H,6-11,13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJAZJNPTLJLDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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